molecular formula C6H11NO B13159352 1-Amino-1-cyclopropylacetone

1-Amino-1-cyclopropylacetone

Cat. No.: B13159352
M. Wt: 113.16 g/mol
InChI Key: DFKNWIILXKBMNL-UHFFFAOYSA-N
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Description

1-Amino-1-cyclopropylacetone is an organic compound characterized by a cyclopropane ring attached to an acetone moiety with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-cyclopropylacetone can be synthesized through several methodsFor instance, the cyclopropanation of an alkene using diazo compounds or ylides can yield cyclopropyl derivatives, which can then be aminated under suitable conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalysts and reagents. The process may include steps such as purification and isolation to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-cyclopropylacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

1-Amino-1-cyclopropylacetone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Amino-1-cyclopropylacetone exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its unique structure allows it to interact with proteins and other biomolecules in a specific manner .

Comparison with Similar Compounds

  • 1-Aminocyclopropanecarboxylic acid
  • 1-Aminocyclopropylmethanol
  • 1-Aminocyclopropylamine

Uniqueness: 1-Amino-1-cyclopropylacetone is unique due to its combination of a cyclopropane ring and an acetone moiety with an amino group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-amino-1-cyclopropylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-4(8)6(7)5-2-3-5/h5-6H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKNWIILXKBMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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